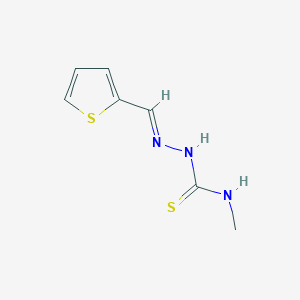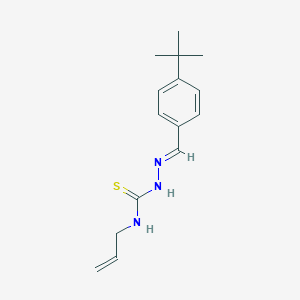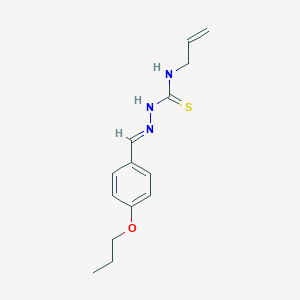![molecular formula C19H17ClN2O4S B255285 (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one, also known as CTM, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. CTM is a thiazolone derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are important for cell growth and survival. This compound has been shown to inhibit the activity of several enzymes that are involved in these pathways, including protein kinase C and phosphoinositide 3-kinase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-microbial properties, this compound has also been shown to exhibit antioxidant activity, which is important for protecting cells from oxidative damage. This compound has also been shown to inhibit the activity of enzymes that are involved in the development of cardiovascular disease, such as angiotensin-converting enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one for lab experiments is its high purity and good yields, which make it easy to work with. This compound is also relatively stable, which makes it suitable for long-term storage. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the molecular mechanisms underlying the anti-tumor, anti-inflammatory, and anti-microbial properties of this compound. Additionally, there is potential for the development of new synthesis methods for this compound that could improve its yield and purity. Overall, this compound is a promising compound that has the potential to be used in a wide range of scientific research applications.
Métodos De Síntesis
The synthesis of (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one involves the reaction of 2-chloroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with acetic anhydride and sulfuric acid to yield this compound. This synthesis method has been reported to yield high purity and good yields of this compound.
Aplicaciones Científicas De Investigación
(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is its anti-tumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the development and progression of cancer.
In addition to its anti-tumor activity, this compound has also been studied for its anti-inflammatory and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. This compound has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.
Propiedades
Fórmula molecular |
C19H17ClN2O4S |
|---|---|
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H17ClN2O4S/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-16-18(23)22-19(27-16)21-13-7-5-4-6-12(13)20/h4-10H,1-3H3,(H,21,22,23)/b16-10+ |
Clave InChI |
ANHMQWGEAPZUHJ-MHWRWJLKSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N=C(S2)NC3=CC=CC=C3Cl |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)

![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)

![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)

![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)
![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)

